molecular formula C20H18N4O2 B2488220 N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide CAS No. 1280922-12-4

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide

Cat. No.: B2488220
CAS No.: 1280922-12-4
M. Wt: 346.39
InChI Key: LDZABRWVWYZDLT-UHFFFAOYSA-N
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Description

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide is a chemical compound for research use. It features a molecular structure incorporating a phenylpyrazole moiety linked via a cyano-substituted acetamide bridge to a 3-methylphenoxy group. This specific architecture places it within a class of N-aryl acetamides that have been identified as promising scaffolds in early-stage drug discovery, particularly for infectious diseases . For instance, structurally related analogs have demonstrated potent activity in phenotypic screens against the asexual blood stages of Plasmodium falciparum , the parasite responsible for the most lethal form of malaria . The presence of the 1-phenyl-1H-pyrazole group is a common feature in many pharmacologically active compounds, suggesting its potential relevance in probing novel biological pathways. As a research chemical, this product is intended for use by qualified laboratory personnel exclusively for in vitro experiments. It serves as a valuable tool for scientists investigating structure-activity relationships (SAR), exploring new mechanisms of action, and developing potential therapies for parasitic diseases. All sales are final. This product is provided as-is, and the buyer assumes responsibility for confirming its identity and purity. Notwithstanding any terms to the contrary, no warranty of merchantability or fitness for a particular purpose is made. This material is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[cyano-(1-phenylpyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-15-6-5-9-18(10-15)26-14-20(25)23-19(11-21)16-12-22-24(13-16)17-7-3-2-4-8-17/h2-10,12-13,19H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZABRWVWYZDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC(C#N)C2=CN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with cyanoacetic acid derivatives under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Acetamide-Pyrazole Derivatives

Compound Name Core Structure Key Substituents Biological Activity/Application
Target Compound Pyrazole + acetamide - 1-Phenyl, 4-cyano-methylacetamide
- 2-(3-methylphenoxy) chain
Not explicitly reported
NAPMA () Acetamide + piperazinyl-phenyl - 4-Acetyl-piperazinyl group
- 2-(3-methylphenoxy) chain
Osteoclast inhibition, osteoporosis
DFL20656 () Imidazole + acetamide - 1H-imidazol-4-yl
- 2-methoxybenzyl
- Tetrahydrofuran-methyl
B1 receptor binding (inferred)
Compound from Pyrazole + benzimidazole - Benzo[d]imidazol-2-yl
- Methylthio group
- 2-cyanoacetamide
Heterocyclic synthesis, antimicrobial

Key Observations:

  • Substituent Diversity: The target compound’s 1-phenyl-pyrazole and cyano-methylacetamide groups distinguish it from NAPMA’s piperazinyl-phenyl core. This difference likely impacts target selectivity; NAPMA’s piperazine enhances solubility and receptor interaction, while the target’s phenyl-pyrazole may favor hydrophobic binding pockets .
  • Cyano Group Reactivity: Unlike DFL20656 () or NAPMA, the target’s cyano group may enable nucleophilic additions or serve as a hydrogen-bond acceptor, influencing reactivity in synthetic pathways or target engagement .

Osteoclast Inhibition vs. Heterocyclic Reactivity

  • NAPMA (): Demonstrates dose-dependent inhibition of osteoclast differentiation via downregulation of c-Fos, NFATc1, and cathepsin K. Its piperazinyl group may enhance cellular uptake or protein binding .
  • Target Compound: The absence of a piperazine moiety suggests divergent biological targets. However, the phenoxy chain and acetamide could still modulate bone-related pathways, albeit with unconfirmed efficacy.

Biological Activity

N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with appropriate acetamide derivatives under basic conditions. The general synthetic route can be summarized as follows:

  • Knoevenagel Condensation : Reacting 1-phenyl-1H-pyrazole with cyanoacetate derivatives.
  • Cyclization : Formation of the desired product through cyclization reactions.
  • Purification : The product is purified using recrystallization or chromatography techniques.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an enzyme inhibitor and its anticancer properties.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that pyrazole derivatives can inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest mechanisms. The IC50 values for related compounds often range from 10 to 30 µM, indicating moderate potency against cancer cell lines such as HeLa and MCF-7.

Enzyme Inhibition

This compound has been investigated for its potential as a selective inhibitor of enzymes involved in inflammatory pathways, such as lipoxygenases. Molecular docking studies suggest that the cyano group enhances binding affinity to the active sites of these enzymes, potentially leading to anti-inflammatory effects.

The proposed mechanism of action for this compound involves:

  • Hydrogen Bonding : The cyano group forms hydrogen bonds with amino acid residues in enzyme active sites.
  • π-π Interactions : The phenyl and pyrazole rings engage in π-π stacking interactions, stabilizing the compound's binding to target proteins.

These interactions modulate the activity of key proteins involved in cancer progression and inflammation.

Case Studies

Several case studies have highlighted the biological significance of pyrazole derivatives, including:

  • Study on Anti-inflammatory Effects : A recent study demonstrated that a similar pyrazole derivative significantly reduced inflammation markers in animal models by inhibiting lipoxygenase activity.
  • Cytotoxicity Evaluation : Another study assessed the cytotoxic effects of pyrazole compounds on human cancer cell lines, revealing that some derivatives exhibited IC50 values comparable to established chemotherapeutic agents.

Data Summary Table

PropertyValue/Description
Chemical Structure This compound
Synthesis Method Knoevenagel condensation followed by cyclization
Potential Activities Anticancer, anti-inflammatory
IC50 (Cancer Cell Lines) 10 - 30 µM (varies by derivative)
Mechanism of Action Enzyme inhibition via hydrogen bonding and π-stacking

Q & A

Basic Research Questions

Q. What are the key synthetic routes and characterization techniques for N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide?

  • Synthesis :

  • Substitution reactions under alkaline conditions (e.g., using pyridinemethanol derivatives) to form intermediates, followed by reduction (e.g., iron powder under acidic conditions) and condensation with cyanoacetic acid .
  • Reaction steps require precise control of pH, temperature, and catalysts (e.g., pyridine/Zeolite-Y for condensation) to optimize yield and purity .
    • Characterization :
  • 1H NMR and IR spectroscopy to confirm functional groups (e.g., cyano, acetamide).
  • LC-MS for molecular weight validation and elemental analysis for stoichiometric verification .

Q. How can researchers confirm the molecular structure of this compound?

  • X-ray crystallography provides definitive structural confirmation, including bond angles and intermolecular interactions (e.g., hydrogen bonding in the pyrazole and acetamide moieties) .
  • Nuclear Overhauser Effect (NOE) NMR experiments to study spatial proximity of substituents .
  • Mass spectrometry (MS) for fragmentation pattern analysis .

Q. What analytical methods are critical for monitoring reaction progress?

  • Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to track intermediate formation .
  • In situ FTIR to monitor functional group transformations (e.g., disappearance of nitro groups during reduction) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • PASS program predicts potential pharmacological targets (e.g., enzyme inhibition, receptor modulation) based on structural motifs like the pyrazole and acetamide groups .
  • Molecular docking evaluates binding affinity to specific targets (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger .
  • MD simulations assess stability of ligand-target complexes under physiological conditions .

Q. What strategies optimize reaction selectivity in synthesizing derivatives of this compound?

  • Solvent selection (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) to enhance regioselectivity .
  • Temperature control (e.g., reflux at 150°C for cyclization) and catalyst tuning (e.g., Lewis acids for electrophilic substitutions) .
  • Protecting groups (e.g., tert-butoxycarbonyl for amines) to prevent side reactions during multi-step syntheses .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Orthogonal assays (e.g., enzymatic vs. cell-based assays) to validate target engagement .
  • Metabolic stability studies (e.g., liver microsome assays) to assess if discrepancies arise from pharmacokinetic factors .
  • Structure-activity relationship (SAR) analysis to isolate critical functional groups (e.g., cyano vs. methoxy substituents) .

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